molecular formula C17H18FNO3 B5343674 2,4-diethoxy-N-(2-fluorophenyl)benzamide

2,4-diethoxy-N-(2-fluorophenyl)benzamide

Cat. No.: B5343674
M. Wt: 303.33 g/mol
InChI Key: OSLAORGCYFLSJL-UHFFFAOYSA-N
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Description

2,4-Diethoxy-N-(2-fluorophenyl)benzamide (C₁₇H₁₈FNO₃, MW = 303.32 g/mol) is a fluorinated benzamide derivative featuring ethoxy substituents at the 2- and 4-positions of the benzamide ring and a 2-fluorophenyl group attached via an amide linkage.

Properties

IUPAC Name

2,4-diethoxy-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-3-21-12-9-10-13(16(11-12)22-4-2)17(20)19-15-8-6-5-7-14(15)18/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLAORGCYFLSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-diethoxy-N-(2-fluorophenyl)benzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-diethoxyaniline . The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield.

Chemical Reactions Analysis

2,4-diethoxy-N-(2-fluorophenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2,4-diethoxy-N-(2-fluorophenyl)benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural and Crystallographic Properties

Compound Substituents Molecular Weight (g/mol) Crystal System/Space Group Notable Interactions
2,4-Diethoxy-N-(2-fluorophenyl)benzamide 2,4-diethoxy, 2-fluorophenyl 303.32 Not reported Potential O–H···N/F hydrogen bonds
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) 2-fluoro, 2,4-difluorophenyl 252.19 Monoclinic (P2₁) N–H···O and C–H···F interactions
4-Fluoro-N-(2-fluorophenyl)benzamide 4-fluoro, 2-fluorophenyl 233.22 Orthorhombic (Pca2₁), Monoclinic (P2₁) N–H···O and C–H···F; dimorphic
4-Cyano-N-(2-fluorophenyl)benzamide 4-cyano, 2-fluorophenyl 240.24 Not reported Nitrile-polar interactions
  • Ethoxy vs. Halogen Substituents: The diethoxy groups in the target compound introduce steric bulk and electron-donating effects, contrasting with electron-withdrawing fluorine or cyano groups in analogues. This difference likely alters crystal packing; for example, Fo24 exhibits monoclinic symmetry stabilized by N–H···O and C–H···F interactions , while 4-fluoro-N-(2-fluorophenyl)benzamide displays dimorphism due to cooperative N–H···O and weak C–H···F interactions .
  • Hydrogen Bonding : Ethoxy groups may participate in O–H···N/F bonds, but their larger size could reduce packing efficiency compared to smaller substituents like fluorine.

Physicochemical Properties

  • Thermal Stability : Dimorphism in 4-fluoro-N-(2-fluorophenyl)benzamide suggests sensitivity to substituent effects; the target compound’s ethoxy groups may stabilize against polymorphism.
  • Spectroscopic Data : IR and NMR spectra for analogues (e.g., ν(C=O) ~1663–1682 cm⁻¹ , δ~7–8 ppm for aromatic protons ) provide benchmarks for characterizing the target.

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